molecular formula C13H27N3S2 B8002869 2-methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid

2-methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid

Cat. No.: B8002869
M. Wt: 289.5 g/mol
InChI Key: ADYNWUIHSGJHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the field of organic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

2-Methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve the use of catalysts and specific temperature and pressure settings .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce piperidinones, while reduction reactions may yield fully saturated piperidine derivatives .

Scientific Research Applications

2-Methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its pharmacological activities.

    Industry: It is used in the production of agrochemicals and materials science applications

Mechanism of Action

The mechanism of action of 2-methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives can perform several biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and regulation of proteins involved in apoptosis . These interactions contribute to the compound’s biological activities, including its potential anticancer effects.

Properties

IUPAC Name

2-methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S2.C6H13N/c10-7(11)9-5-6-3-1-2-4-8-6;1-6-4-2-3-5-7-6/h6,8H,1-5H2,(H2,9,10,11);6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYNWUIHSGJHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.C1CCNC(C1)CNC(=S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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